molecular formula C11H13NO6S B079481 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid CAS No. 695215-94-2

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid

Cat. No. B079481
M. Wt: 287.29 g/mol
InChI Key: FLJKJNQTDSNBLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid involves multiple steps, including etherification, sulfonylation, and amidation. Process optimization has led to improved yields in these reactions. For example, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride production, involves four steps with optimized conditions yielding a total of 63.7% (W. Xu et al., 2018). Another approach detailed the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, demonstrating alternative methods to achieve the target compound (D. Lomov, 2019).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structures of synthesized compounds. The detailed study of benzofuran derivatives and tetrazole derivatives has provided insights into the geometry and electronic structure of related compounds, aiding in the understanding of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid's molecular structure (S. M. Abdel‐Wahhab et al., 1968; B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

The compound's reactivity can be explored through various chemical reactions, such as methoxycarbonylation and sulfonylation. Palladium-catalyzed reactions have been shown to be effective for methoxycarbonylation, yielding unsaturated esters with high regioselectivity and activity (A. A. Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. For compounds similar to 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid, crystal structure analyses provide insights into their solid-state arrangement and interactions, contributing to the knowledge of their physical properties (Naoya Morohashi et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for the application and handling of the compound. Studies on related compounds, such as benzoic acid derivatives and their interactions with metal ions, provide valuable information on their chemical behavior and potential applications (Baojiao Gao et al., 2015).

Scientific Research Applications

Kinetics and Hydrolysis Mechanism

  • Hydrolysis in Acidic Media : A study by Hemmamda et al. (1994) in "Pesticide Science" focused on the hydrolysis of similar compounds, chlorsulfuron and metsulfuron-methyl, in acidic media. This research provides insight into the stability of the ester function in the methoxycarbonyl group and its conversion to sulfonamides and carbon dioxide, which could be relevant for the compound (Hemmamda et al., 1994).

Pharmaceutical Applications

  • Hypoglycemic Benzoic Acid Derivatives : Grell et al. (1998) in the "Journal of Medicinal Chemistry" explored the structure-activity relationships in hypoglycemic benzoic acid derivatives. This research is particularly significant as it demonstrates the potential of benzoic acid derivatives in the treatment of type 2 diabetes and provides a pharmacophore model suitable for these compounds (Grell et al., 1998).

Chemical Synthesis and Crystal Structure

  • Crystal Structure Analysis : Research by Ming and South (2004) in the "Chinese Journal of Structural Chemistry" studied the crystal structure of a related compound. The study offers insights into the molecular structure, which can be critical for understanding the properties and applications of similar compounds (Ming & South, 2004).

Bioactive Compound Research

  • Phenyl Ether Derivatives with Antimicrobial Activity : A study by Orjala et al. (1993) in "Planta Medica" identified new prenylated benzoic acid derivatives with significant antimicrobial activities. This suggests potential applications of 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid in the development of new antimicrobial agents (Orjala et al., 1993).

properties

IUPAC Name

3-methoxycarbonyl-5-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-12(19(3,16)17)9-5-7(10(13)14)4-8(6-9)11(15)18-2/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJKJNQTDSNBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC(=C1)C(=O)OC)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457041
Record name 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid

CAS RN

695215-94-2
Record name 3-(Methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of dimethyl 5-[methyl(methylsulfonyl)amino]isophthalate obtained in Reference Example 5 36.0 g (119 mmol), potassium hydroxide 8.71 g (155 mmol), methanol (360 mL) and tetrahydrofuran (240 mL) was stirred at 90° C. for 1.5 hours. To a mixture of 1N hydrochloric acid (200 mL) and ice water (500 mL) was added the reaction mixture dropwise, and the precipitated solid was collected by filtering, and dried under vacuum to give 32.4 g (113 mmol) of the title compound (yield: 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 5
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
8.71 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
240 mL
Type
solvent
Reaction Step Six
Yield
95%

Synthesis routes and methods II

Procedure details

Dimethyl 5-(N-methylmethylsulfonamido)isophthalate (0.842 g, 2.8 mmol) was dissolved in THF:MeOH (1:1) (8 mL) and H2O (3 mL). Solid NaOH (0.112 g, 2.8 mmol) was added and stirred at room temperature for 18 h. The reaction mixture was concentrated under reduced pressure. Saturated NaHCO3 (10 mL) was added to the reaction mixture and extracted with toluene (to remove <10% unreacted starting material). The aqueous solution was acidified with dilute HCl (10%), extracted with EtOAc, and dried over anhydrous Na2SO4. The solvent was evaporated and dried under reduced pressure to give 3-(methoxycarbonyl)-5-(N-methylmethylsulfonamido)benzoic acid as a white solid (75%, 0.598 g), which was used without further purification.
Quantity
0.842 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.112 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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